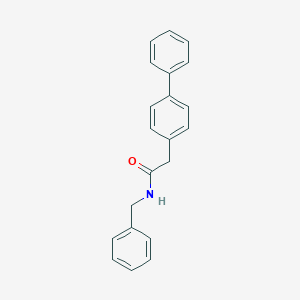

N-benzyl-2-(4-phenylphenyl)acetamide

Description

N-Benzyl-2-(4-phenylphenyl)acetamide is a biphenyl-substituted acetamide derivative characterized by a central acetamide core with a benzyl group attached to the nitrogen and a 4-phenylphenyl (para-biphenyl) moiety at the 2-position. The biphenyl group may enhance lipophilicity and π-π stacking interactions with target proteins, while the benzyl substituent can influence metabolic stability and binding affinity .

Properties

CAS No. |

851298-38-9 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4g/mol |

IUPAC Name |

N-benzyl-2-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C21H19NO/c23-21(22-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23) |

InChI Key |

HFZXKRVFJQSEJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

N-benzyl-2-(4-phenylphenyl)acetamide exhibits a range of applications across various scientific domains:

-

Medicinal Chemistry

- Antimicrobial Properties : Preliminary studies indicate that the compound displays antimicrobial activity against various pathogens. It may inhibit bacterial growth by disrupting cell wall synthesis or function, showcasing its potential as an antibacterial agent.

- Anticancer Activity : Research has demonstrated its potential in inhibiting cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cell growth and apoptosis .

-

Biology

- The compound is being investigated for its biological activities, particularly its effects on cellular pathways related to disease processes. Its ability to form hydrogen bonds with biological molecules enhances its binding affinity.

-

Material Science

- This compound is used as a building block in the synthesis of more complex organic molecules and heterocycles. This makes it valuable in developing new materials and specialty chemicals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through tube dilution techniques, indicating significant antimicrobial effects .

| Pathogen Type | MIC Value (µM) |

|---|---|

| Gram-positive | 1.27 |

| Gram-negative | 2.54 |

Anticancer Potential

In vitro studies assessed the anticancer activity against human colorectal carcinoma cell lines (HCT116). The compound exhibited an IC50 value of 5.85 µM, highlighting its potential as a therapeutic agent in cancer treatment .

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.85 |

| 5-Fluorouracil (standard drug) | 9.99 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Ring Substitutions

- Pyridine vs. Thiazole Rings: The Src kinase inhibitor KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide) incorporates a pyridine ring, whereas its thiazole analog (8a) replaces pyridine with thiazole. This substitution reduced potency, with GI50 values increasing from sub-micromolar (KX2-391) to 1.34 µM (8a) in NIH3T3/c-Src527F cells. The pyridine ring’s electronic properties likely enhance binding to the kinase’s ATP pocket .

- Fluorobenzyl Derivatives :

Introducing a 4-fluorobenzyl group (8b) improved cell proliferation inhibition (64–71% at 50 µM in BT-20 and CCRF-CEM cells) compared to unsubstituted analogs. Fluorine’s electronegativity and small size may optimize hydrophobic interactions and reduce metabolic degradation .

Halogenated Derivatives

- Chlorophenoxy and Bromophenyl Substituents: Compounds like N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide (ChemDiv D075-0014) and N-benzyl-2-[(4-bromophenyl)sulfanyl]acetamide (ChemBK) introduce halogens, which often enhance metabolic stability and binding affinity.

Physico-Chemical Properties

Melting Points and Solubility

- Imidazole Derivatives :

N-Benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4g) has a melting point of 154°C and IR peaks at 1747 cm⁻¹ (C=O), indicative of hydrogen-bonding capacity. Imidazole rings may enhance water solubility via hydrogen bonding . - Crystal Packing: Dichlorophenoxy analogs (e.g., N-benzyl-2-(2,6-dichlorophenoxy)acetamide) form hydrogen-bonded chains (N–H···O) in crystal structures, stabilizing the lattice. Biphenyl groups in N-benzyl-2-(4-phenylphenyl)acetamide likely promote π-stacking, affecting crystallinity and dissolution rates .

Molecular Weight and Lipophilicity

- Halogenated Derivatives: Bromophenylsulfanyl analogs (e.g., C22H20BrNO2S) have molecular weights >440 g/mol, increasing lipophilicity (logP) compared to non-halogenated analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Data Tables

Table 2: Physico-Chemical Properties

Preparation Methods

Reductive Alkylation Followed by Acylation

A two-step synthesis involving reductive alkylation to form the intermediate amine precursor, followed by acylation, is a widely adopted strategy.

Reductive Alkylation of 4-Phenylbenzylamine

The precursor amine, N-benzyl-4-phenylbenzylamine, is synthesized via reductive alkylation of 4-phenylbenzylamine with benzaldehyde. This reaction typically employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5) at room temperature. The imine intermediate is reduced to the secondary amine, yielding N-benzyl-4-phenylbenzylamine with reported purities >95% after column chromatography.

Acylation with Chloroacetamide

The amine intermediate is acylated using chloroacetamide in the presence of a base. In a representative procedure, N-benzyl-4-phenylbenzylamine (1.0 equiv) is reacted with chloroacetamide (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) as the base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target acetamide after aqueous workup and purification by flash chromatography.

Key Data :

Direct Acylation of Pre-Formed Amine

An alternative one-pot method involves direct acylation of commercially available N-benzyl-4-phenylbenzylamine. This approach eliminates the need for intermediate isolation, reducing synthesis time.

Optimization of Acylating Agents

Chloroacetyl chloride and acetic anhydride have been compared as acylating agents. Chloroacetyl chloride in toluene with sodium carbonate (Na₂CO₃) as the base achieves higher yields (85%) compared to acetic anhydride (72%) under similar conditions. Excess acylating agent (1.5 equiv) ensures complete conversion, while temperatures >40°C risk decomposition.

Reaction Conditions :

| Acylating Agent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Chloroacetyl chloride | Toluene | Na₂CO₃ | 25°C | 85% |

| Acetic anhydride | Toluene | Na₂CO₃ | 25°C | 72% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. A patent-pending method describes the use of a tubular reactor for the acylation step, where N-benzyl-4-phenylbenzylamine and chloroacetyl chloride are mixed in a 1:1.2 molar ratio at 50°C. The residence time of 30 minutes ensures >90% conversion, with the product isolated via continuous liquid-liquid extraction.

Purification Strategies

Flash chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization. The acetamide derivative exhibits poor solubility in hexane, enabling crystallization from a hexane/ethyl acetate (9:1) mixture. This method achieves 98% purity with a recovery rate of 89%.

Comparative Analysis of Synthetic Methods

Yield and Purity Trade-Offs

The two-step reductive alkylation-acylation method offers moderate yields (78–82%) but high purity (>95%), making it suitable for research applications. In contrast, the one-pot direct acylation approach achieves higher yields (85%) with slightly lower purity (92–94%), favoring industrial production.

Mechanistic Insights into Key Reactions

Acylation Reaction Mechanism

The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetamide, displacing the chloride leaving group. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation.

Q & A

Q. What are the key synthetic steps for preparing N-benzyl-2-(4-phenylphenyl)acetamide and its derivatives?

The synthesis typically involves multi-step reactions:

- Core formation : Cyclization of precursors (e.g., triazoloquinoxaline or thiazole cores) under acidic/basic conditions .

- N-Benzylation : Introduction of the benzyl group via alkylation or nucleophilic substitution .

- Acetamide formation : Coupling reactions using activated esters or carbodiimide-mediated amidation . Optimization of reaction conditions (solvent, temperature, catalysts) is critical for yield and purity .

Q. Which spectroscopic and analytical methods are used to confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- IR spectroscopy : Identification of functional groups (amide C=O stretch ~1650 cm⁻¹) .

- HPLC/UPLC : Purity assessment and quantification of byproducts .

- Mass spectrometry : Molecular weight confirmation via ESI- or MALDI-TOF .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Unreacted intermediates : Removed via column chromatography or recrystallization .

- Isomeric byproducts : Controlled by optimizing reaction regioselectivity (e.g., using directing groups) .

- Oxidative byproducts : Minimized by inert atmosphere (N₂/Ar) and antioxidant additives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Systematic substitution : Vary substituents on the benzyl, phenyl, or acetamide moieties to assess impact on biological activity (e.g., Src kinase inhibition) .

- Bioassays : Test derivatives against target enzymes (e.g., α-glucosidase) or cancer cell lines (IC₅₀ determination) .

- Computational modeling : Molecular docking to predict binding affinities for target proteins (e.g., enzyme active sites) .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., using SHELX or WinGX for refinement) .

- Dynamic studies : Variable-temperature NMR to assess conformational flexibility .

- High-resolution mass spectrometry : Confirm molecular formulas for ambiguous fragments .

Q. What strategies optimize reaction conditions to address low yields or scalability issues?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Catalyst selection : Palladium catalysts for cross-coupling or enzyme-mediated reactions for stereoselectivity .

- Flow chemistry : Continuous reactors for exothermic or air-sensitive steps .

Q. How are biological targets validated for mechanistic studies?

- Enzyme inhibition assays : Measure Ki values using purified enzymes (e.g., Src kinase) .

- CRISPR/Cas9 knockout : Confirm target dependency by comparing activity in wild-type vs. knockout cell lines .

- Mutagenesis studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Q. What approaches are used to study polymorphic forms or crystallographic defects?

- Single-crystal X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .

- Thermal analysis (DSC/TGA) : Detect polymorph transitions or decomposition .

- Controlled crystallization : Vary solvent ratios or cooling rates to isolate specific forms .

Q. How can regioselective functionalization be achieved in complex derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during synthesis .

- Directing groups : Use meta-directing substituents (e.g., sulfonyl) to guide electrophilic substitution .

- Transition-metal catalysis : Pd-mediated C-H activation for selective coupling .

Q. What computational tools aid in elucidating reaction mechanisms or binding modes?

- Density functional theory (DFT) : Calculate transition states for key steps (e.g., cyclization) .

- Molecular dynamics (MD) simulations : Track protein-ligand interactions over time .

- QM/MM hybrid methods : Study enzyme-catalyzed reactions with quantum mechanical accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.